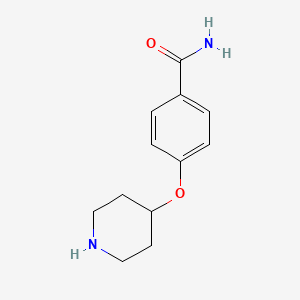

4-(Piperidin-4-yloxy)benzamide

描述

Significance of Benzamide (B126) and Piperidine (B6355638) Scaffolds in Medicinal Chemistry

Benzamide and piperidine structures are privileged scaffolds in medicinal chemistry, frequently incorporated into the design of new therapeutic agents.

The benzamide scaffold is a key structural component in numerous approved drugs and clinical candidates. acs.org Its amide group can participate in hydrogen bonding, a critical interaction for binding to biological targets. mdpi.com The aromatic ring of the benzamide can be readily substituted, allowing for the fine-tuning of a compound's physicochemical properties and biological activity. mdpi.comresearchgate.net This versatility has led to the development of benzamide derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. mdpi.comnih.gov

The piperidine scaffold , a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs in pharmaceuticals. nih.gov Over 70 FDA-approved drugs contain a piperidine moiety. enamine.net The inclusion of a piperidine ring can enhance a molecule's drug-like properties by modulating its lipophilicity, metabolic stability, and pharmacokinetic profile. enamine.netthieme-connect.comresearchgate.net Chiral piperidine scaffolds, in particular, are instrumental in achieving high biological activity and selectivity. thieme-connect.comresearchgate.net The three-dimensional nature of the piperidine ring also allows for a more effective exploration of the chemical space around a biological target. rsc.org

Overview of 4-(Piperidin-4-yloxy)benzamide as a Versatile Chemical Entity

This compound merges the advantageous features of both the benzamide and piperidine scaffolds. The piperidine moiety enhances biological activity and provides a point for further chemical modification, while the benzamide portion contributes to target binding and allows for structural diversification. chemimpex.com

This compound is recognized as a valuable intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. chemimpex.com Its structure allows for interactions with biological targets, making it a person of interest in the development of new therapeutics. chemimpex.com Researchers utilize this compound as a building block to create more complex molecules, aiming to optimize lead compounds in drug discovery. chemimpex.com

The versatility of this compound extends beyond pharmaceuticals, with potential applications in the development of agrochemicals and in materials science. chemimpex.com Its favorable properties, such as stability, contribute to its utility across different scientific fields. chemimpex.com

Below are the key chemical properties of this compound:

| Property | Value |

| CAS Number | 609781-30-8 |

| Molecular Formula | C12H16N2O2 |

| Molecular Weight | 220.27 g/mol |

| Melting Point | 226-230 °C |

| Boiling Point | 403.7 °C at 760 mmHg |

| Density | 1.155 g/cm³ |

| LogP | 1.94540 |

| PSA | 64.35000 |

This data is compiled from various chemical databases and may have slight variations depending on the source. lookchem.com

Structure

3D Structure

属性

IUPAC Name |

4-piperidin-4-yloxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-12(15)9-1-3-10(4-2-9)16-11-5-7-14-8-6-11/h1-4,11,14H,5-8H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFJXVQFODGXUOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593843 | |

| Record name | 4-[(Piperidin-4-yl)oxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609781-30-8 | |

| Record name | 4-[(Piperidin-4-yl)oxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations of 4 Piperidin 4 Yloxy Benzamide

Established Synthetic Routes to the 4-(Piperidin-4-yloxy)benzamide Core

The synthesis of the this compound scaffold can be approached through convergent strategies that involve the formation of the benzamide (B126) moiety and the introduction of the piperidin-4-yloxy linkage.

The formation of the benzamide group is a fundamental transformation in organic synthesis. A common and efficient method involves the coupling of a carboxylic acid with an amine. In the context of this compound, this typically involves the reaction of 4-(piperidin-4-yloxy)benzoic acid or its activated derivative with ammonia (B1221849) or an ammonia equivalent.

A key precursor for this approach is 4-(piperidin-4-yloxy)benzoic acid. Its synthesis can be achieved through a Williamson ether synthesis by reacting a protected 4-hydroxypiperidine (B117109), such as tert-butyl 4-hydroxypiperidine-1-carboxylate, with a 4-halobenzoic acid derivative, followed by deprotection and hydrolysis.

Alternatively, the benzamide can be formed from a precursor where the aromatic amine is already in place. For instance, 1-BOC-4-(4-aminophenoxy)-piperidine can be synthesized by the reduction of the corresponding nitro compound, 4-(1-t-butoxycarbonylpiperidin-4-yloxy)nitrobenzene, using palladium on carbon as a catalyst under a hydrogen atmosphere. The resulting amine can then be acylated to form the benzamide.

Common amide coupling reagents used in these syntheses include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. Another approach is the conversion of the carboxylic acid to a more reactive species such as an acyl chloride, which then readily reacts with an amine.

The ether linkage between the piperidine (B6355638) and the phenyl ring is typically formed via a nucleophilic aromatic substitution or a Williamson ether synthesis. A common strategy involves the reaction of a protected 4-hydroxypiperidine with a p-substituted fluorobenzene (B45895) derivative, such as 4-fluorobenzonitrile (B33359) or methyl 4-fluorobenzoate, in the presence of a base like sodium hydride or potassium carbonate. The nitrile or ester group can then be converted to the desired benzamide functionality in subsequent steps.

For example, tert-butyl 4-hydroxypiperidine-1-carboxylate can be reacted with 4-fluorobenzonitrile in the presence of a base to yield tert-butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate. The cyano group can then be hydrolyzed to a carboxylic acid, which is subsequently converted to the benzamide.

Derivatization Strategies for Structural Diversification

The this compound core offers multiple sites for chemical modification, allowing for the generation of a library of analogs with diverse physicochemical properties.

The secondary amine of the piperidine ring is a prime site for derivatization through N-alkylation and N-acylation reactions.

N-Alkylation: This can be achieved by reacting the parent compound with various alkylating agents such as alkyl halides, mesylates, or tosylates in the presence of a base. Reductive amination with aldehydes or ketones is another effective method for introducing alkyl substituents.

| Reactant 1 (Piperidine) | Reactant 2 (Alkylating Agent) | Base/Reagent | Solvent | Product |

| This compound | Benzyl (B1604629) bromide | K₂CO₃ | Acetonitrile (B52724) | 4-((1-Benzylpiperidin-4-yl)oxy)benzamide |

| This compound | Formaldehyde, Sodium triacetoxyborohydride | Acetic acid | Dichloromethane | 4-((1-Methylpiperidin-4-yl)oxy)benzamide |

N-Acylation: The piperidine nitrogen can be readily acylated using acyl chlorides, acid anhydrides, or by amide coupling with carboxylic acids. This introduces an amide linkage at the piperidine nitrogen, further diversifying the chemical space.

| Reactant 1 (Piperidine) | Reactant 2 (Acylating Agent) | Base/Reagent | Solvent | Product |

| This compound | Acetyl chloride | Triethylamine | Dichloromethane | 4-((1-Acetylpiperidin-4-yl)oxy)benzamide |

| This compound | Benzoic acid | HATU, DIPEA | DMF | 4-((1-Benzoylpiperidin-4-yl)oxy)benzamide |

The phenyl ring of the benzamide moiety can be modified through electrophilic aromatic substitution reactions. The directing effects of the ether and amide functionalities will influence the position of substitution. The alkoxy group is an ortho-, para-director and an activating group, while the amide group is a meta-director and a deactivating group. The outcome of the substitution will depend on the reaction conditions and the nature of the electrophile. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

| Substrate | Reagent | Conditions | Product |

| This compound | HNO₃, H₂SO₄ | 0 °C to rt | 4-(Piperidin-4-yloxy)-3-nitrobenzamide |

| This compound | Br₂, FeBr₃ | Dichloromethane | 3-Bromo-4-(piperidin-4-yloxy)benzamide |

The primary amide group of the benzamide can be transformed into other functional groups to explore further structural diversity.

Hydrolysis: The amide can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid can then serve as a handle for further modifications, such as esterification or conversion to other amide derivatives.

Reduction: The amide can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Dehydration: The primary amide can be dehydrated to a nitrile using reagents such as thionyl chloride or phosphorus pentoxide.

| Substrate | Reagent | Conditions | Product |

| This compound | aq. HCl | Reflux | 4-(Piperidin-4-yloxy)benzoic acid |

| This compound | LiAlH₄ | THF, Reflux | (4-(Piperidin-4-yloxy)phenyl)methanamine |

| This compound | SOCl₂ | Toluene, Reflux | 4-(Piperidin-4-yloxy)benzonitrile |

Advanced Synthetic Approaches and Chemo-enzymatic Methods

The synthesis of this compound and its derivatives has evolved beyond traditional methods, embracing advanced catalytic systems and innovative chemo-enzymatic strategies to enhance efficiency, selectivity, and sustainability. These modern approaches are pivotal in medicinal chemistry for creating complex molecules with high precision.

Advanced synthetic routes often employ a convergent strategy, where the piperidine and benzamide moieties are synthesized separately and then coupled. A notable advanced method involves the palladium-catalyzed cross-coupling reaction for the formation of the aryl ether bond. This approach offers mild reaction conditions and broad functional group tolerance. For instance, a protected 4-hydroxypiperidine can be coupled with a 4-halobenzamide derivative, such as 4-fluorobenzamide (B1200420) or 4-bromobenzamide, using a palladium catalyst with a specialized ligand. The choice of ligand is crucial for the efficiency of the carbon-oxygen bond formation.

Another advanced approach utilizes modern amidation techniques. Instead of traditional methods that require harsh conditions, catalytic direct amidation of 4-(piperidin-4-yloxy)benzoic acid can be employed. This involves the use of boronic acid catalysts or other coupling agents that minimize waste and improve atom economy. These methods are part of the broader trend in medicinal chemistry towards greener and more efficient synthetic processes.

Chemo-enzymatic methods represent a frontier in the synthesis of chiral piperidine-containing compounds. These methods combine the selectivity of enzymes with the versatility of chemical synthesis. While specific chemo-enzymatic routes for this compound are not extensively documented in publicly available literature, plausible strategies can be devised based on established biocatalytic transformations.

One such strategy is the enzymatic resolution of a key intermediate, such as a racemic protected 4-hydroxypiperidine. Lipases are commonly used for the kinetic resolution of racemic alcohols through enantioselective acylation. In a hypothetical scenario, a lipase (B570770) could selectively acylate one enantiomer of N-Boc-4-hydroxypiperidine, allowing for the separation of the acylated and unacylated enantiomers. The desired enantiomer can then be deprotected and used in the subsequent etherification step.

Transaminases offer another powerful tool for the asymmetric synthesis of chiral amines, which can be precursors to piperidine derivatives. A prochiral ketone could be stereoselectively aminated using a transaminase to produce a chiral amine, which is then elaborated into the chiral piperidine ring. This biocatalytic step introduces chirality early in the synthetic sequence, which is often more efficient than resolving a racemate later on.

A hypothetical chemo-enzymatic approach could involve the following steps:

Biocatalytic Desymmetrization: An enzyme, such as a lipase or an alcohol dehydrogenase, could be used to desymmetrize a prochiral piperidine precursor, creating a chiral hydroxypiperidine intermediate with high enantiomeric excess.

Chemical Coupling: The resulting enantiopure hydroxypiperidine can then be subjected to a palladium-catalyzed etherification with a suitable benzamide precursor, as described in the advanced synthetic approaches.

The integration of biocatalysis into the synthesis of molecules like this compound not only provides access to enantiomerically pure compounds but also aligns with the principles of green chemistry by utilizing mild reaction conditions and reducing the reliance on hazardous reagents.

Table 1: Comparison of Synthetic Methodologies for Key Bond Formations in the Synthesis of this compound Analogs

| Methodology | Key Transformation | Reagents/Catalysts | Advantages | Disadvantages |

| Advanced Chemical Synthesis | C-O Ether Formation | Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., a biarylphosphine), Base (e.g., Cs₂CO₃) | High yields, mild conditions, broad substrate scope. | Cost of palladium and ligands, potential for metal contamination. |

| Advanced Chemical Synthesis | Amide Bond Formation | Boronic acid catalyst, or modern coupling reagents (e.g., COMU, HATU) | High efficiency, reduced side products, mild conditions. | Cost of advanced coupling reagents. |

| Chemo-enzymatic Synthesis | Enzymatic Resolution of Piperidinol | Lipase (e.g., Candida antarctica Lipase B), Acyl donor | High enantioselectivity, mild and environmentally friendly conditions. | Limited to specific substrates, requires separation of enantiomers. |

| Chemo-enzymatic Synthesis | Asymmetric Amination | Transaminase, Amine donor (e.g., isopropylamine) | Excellent enantioselectivity, introduces chirality early. | Requires specific enzyme for the substrate, equilibrium considerations. |

Table 2: Hypothetical Chemo-enzymatic Route Data for a Chiral Piperidinol Intermediate

| Step | Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Yield |

| 1 | Lipase from Candida rugosa | Racemic N-Boc-4-hydroxypiperidine | (S)-N-Boc-4-acetoxypiperidine and (R)-N-Boc-4-hydroxypiperidine | >99% for (R)-alcohol | ~45% (for R-alcohol) |

| 2 | Transaminase ATA-117 | N-Boc-4-oxopiperidine | (S)-N-Boc-4-aminopiperidine | >98% | High |

Iii. Structure Activity Relationship Sar Studies of 4 Piperidin 4 Yloxy Benzamide Derivatives

Impact of Piperidine (B6355638) Ring Substitutions on Biological Activity

The piperidine moiety is a key structural feature in many biologically active compounds and plays a significant role in the pharmacological profile of 4-(piperidin-4-yloxy)benzamide derivatives. mdpi.comacs.org Modifications to this ring, including substitutions on the nitrogen atom and considerations of stereochemistry, have been shown to have a profound impact on their interaction with biological targets.

Analysis of N-Substituted Piperidine Moieties

The nitrogen atom of the piperidine ring is a common site for substitution, allowing for the introduction of various chemical groups to modulate the pharmacological properties of the parent compound. Studies have shown that the nature of the N-substituent can significantly influence the biological activity of this compound derivatives.

For instance, in a series of N-(piperidin-4-yl)-naphthamide derivatives, the introduction of substituted benzyl (B1604629) groups at the piperidine nitrogen was evaluated for its effect on dopamine (B1211576) (D2L, D4.2) and serotonin (B10506) (5-HT2A) receptor affinity. researchgate.net In the 1-naphthamide (B1198061) series, most compounds showed high selectivity for the D4.2 receptor. researchgate.net It was observed that halogen and methyl substitutions at the 3- or 4-position of the benzyl group led to an increase in D4.2 affinity. researchgate.net Conversely, in the 2-naphthamide (B1196476) series, while high D4.2 selectivity was maintained, affinity for the 5-HT2A receptor increased. researchgate.net For this series, 3-methoxy, 3-methyl, and 4-methyl substituents on the benzyl group were favorable for D4.2 affinity, whereas halogen substitutions decreased it. researchgate.net

Another study on a series of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-yl-methyl) benzamides investigated the effect of polar substituents at the 1-position of the piperidine ring on gastrointestinal motility. walshmedicalmedia.com The introduction of benzoyl, phenylsulfonyl, and benzylsulfonyl groups resulted in accelerated gastric emptying and increased defecation frequency, highlighting the role of N-substituents in modulating prokinetic activity. walshmedicalmedia.com

The following table summarizes the impact of various N-substituents on the biological activity of piperidine-containing compounds:

Table 1: Impact of N-Substituted Piperidine Moieties on Biological Activity

| Parent Series | N-Substituent | Effect on Biological Activity |

|---|---|---|

| N-(piperidin-4-yl)-1-naphthamide | 3- or 4-halogenated/methylated benzyl | Increased D4.2 receptor affinity researchgate.net |

| N-(piperidin-4-yl)-2-naphthamide | 3-methoxy, 3-methyl, 4-methyl benzyl | Favorable for D4.2 receptor affinity researchgate.net |

| N-(piperidin-4-yl)-2-naphthamide | Halogenated benzyl | Reduced D4.2 receptor affinity researchgate.net |

| 4-amino-5-chloro-2-methoxy-N-(piperidin-4-yl-methyl) benzamide (B126) | Benzoyl, phenylsulfonyl, benzylsulfonyl | Accelerated gastric emptying walshmedicalmedia.com |

Stereochemical Considerations and Their Influence on Target Interaction

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor that influences how a drug interacts with its biological target. acs.orgresearchgate.net Even subtle differences in the spatial orientation of functional groups can lead to significant variations in pharmacological activity. researchgate.net

In the context of this compound derivatives, the presence of chiral centers, which can arise from substitutions on the piperidine ring or the linker, necessitates the evaluation of individual stereoisomers. It is a well-established principle in medicinal chemistry that different enantiomers or diastereomers of a compound can exhibit distinct pharmacological profiles. researchgate.net

For example, studies on cis and trans isomers of stilbene-like derivatives have demonstrated that the configuration of a double bond can determine selectivity for different enzyme isoforms. acs.org Specifically, 1-propargyl-4-((E)-styryl)-piperidines were identified as potent and selective inhibitors of human monoamine oxidase B (hMAO-B), while their cis analogues with small substituents on the phenyl ring selectively inhibited hMAO-A. acs.org This highlights how geometric isomerism can be exploited to achieve selective inhibition of related biological targets. acs.org

Furthermore, the orientation of substituents on the piperidine ring can be crucial for activity. For instance, research on piperamides has indicated that a hydroxyl group at the 4-position of the piperidine ring resulted in higher antioxidant capacity compared to a hydroxyl group at the 3-position. researchgate.net This suggests that the specific placement of a functional group on the piperidine ring can significantly influence the compound's biological effect. researchgate.net

The interaction of a ligand with its receptor is often likened to a key fitting into a lock, where the three-dimensional shape of the ligand is paramount for a proper fit. researchgate.net Therefore, the stereochemical configuration of this compound derivatives can dictate their binding affinity and selectivity for their intended biological targets.

Role of Benzamide Core Modifications in Pharmacological Modulation

The benzamide core is another essential component of the this compound scaffold that is amenable to modification for optimizing pharmacological properties. Alterations to the phenyl ring and the amide group can lead to significant changes in biological activity.

Effects of Substituents on the Phenyl Ring

The electronic and steric properties of substituents on the phenyl ring of the benzamide moiety can have a substantial impact on the biological activity of the molecule. The position and nature of these substituents can influence the compound's interaction with its target protein.

In a study of N-(piperidin-4-yl)benzamide derivatives as potential antitumor agents, it was found that the presence of a chlorine or hydroxyl group at the para-position (4-position) of the phenyl ring significantly enhanced antitumor activity. researchgate.net Specifically, the compound with a chlorine at the para-position (compound 5h) showed stronger growth inhibitory activity in several cancer cell lines compared to the compound with a hydroxyl group at the same position (compound 5k). researchgate.net

Another study investigating novel benzamide derivatives as activators of hypoxia-inducible factor 1 (HIF-1) pathways found that compounds with specific substitutions on the phenyl ring exhibited significant inhibitory bioactivity in HepG2 cells. oregonstate.edunih.gov This underscores the importance of the substitution pattern on the phenyl ring for achieving desired pharmacological effects.

The following table presents data on the effect of phenyl ring substituents on the antitumor activity of N-(piperidin-4-yl)benzamide derivatives:

Table 2: Effect of Phenyl Ring Substituents on Antitumor Activity

| Compound | Substitution on Phenyl Ring | Cell Line | IC50 (μM) |

|---|---|---|---|

| 5h | 4-Chloro | HepG2 | 2.57 researchgate.net |

| 5h | 4-Chloro | A549 | 5.48 researchgate.net |

| 5h | 4-Chloro | HT-29 | 30.04 researchgate.net |

| 5k | 4-Hydroxyl | HepG2 | Not specified, but less active than 5h researchgate.net |

| 10b | Not specified | HepG2 | 0.12 oregonstate.edunih.gov |

| 10j | Not specified | HepG2 | 0.13 oregonstate.edunih.gov |

Variations in the Amide Group and Bioisosteric Replacements

The amide bond is a key functional group that contributes to the structural integrity and biological activity of many pharmaceutical compounds. However, it can also be susceptible to metabolic degradation. To address this, medicinal chemists often employ bioisosteric replacements, which involve substituting the amide group with other functional groups that have similar physical and chemical properties. drughunter.com

Several bioisosteres for the amide group have been explored, including esters, thioamides, selenoamides, sulfonamides, ureas, and various heterocyclic rings like triazoles and oxadiazoles (B1248032). mdpi.comnih.gov These replacements can improve metabolic stability, modulate activity, and alter pharmacokinetic profiles. drughunter.com

For example, in a study on benzamide analogs with nematicidal activity, the amide group was replaced with several bioisosteres. mdpi.com It was found that thioamide and selenoamide replacements retained activity against Caenorhabditis elegans, suggesting that preserving the geometry of the amide group is important for this particular biological activity. mdpi.com In contrast, other replacements like esters and ureas were not as effective. mdpi.com

Heterocyclic rings are also commonly used as amide bioisosteres. drughunter.comnih.gov Triazoles, for instance, can mimic the planar geometry of the amide bond and have been successfully used in the design of various inhibitors. mdpi.com Similarly, oxadiazoles have been employed to improve the metabolic stability of compounds while maintaining or even enhancing their biological activity. nih.gov

The following table lists some common bioisosteric replacements for the amide group:

Table 3: Common Bioisosteric Replacements for the Amide Group

| Bioisostere | Potential Advantages | Reference |

|---|---|---|

| Thioamide | Retains geometry | mdpi.com |

| Selenoamide | Retains geometry | mdpi.com |

| Sulfonamide | Increases hydrophobicity and solubility | mdpi.com |

| Urea | Conserves H-bond donor/acceptor properties | mdpi.com |

| Triazole | Mimics trans amide bond configuration, metabolically stable | drughunter.commdpi.com |

| Oxadiazole | Improves metabolic stability, mimics planarity and dipole moment | nih.gov |

Exploration of Linker Chemistry and Conformational Freedom

Modifying the linker is a common strategy in drug design to optimize potency and selectivity. For example, replacing a flexible alkyl spacer with a more rigid interphenylene spacer can introduce conformational restriction, reducing the number of possible conformations and favoring the adoption of a bioactive conformation. researchgate.net

In a study on benzodioxane-benzamides as FtsZ inhibitors, researchers explored the effect of introducing a substituent on the ethylenic linker between the two main moieties. nih.gov This modification not only influenced the antimicrobial activity but also created a new stereogenic center, leading to the isolation and evaluation of different stereoisomers. nih.gov This highlights how even small changes to the linker can have a significant impact on the molecule's properties.

Furthermore, the introduction of functional groups, such as a hydroxyl group, on the linker can provide an anchor point for the development of prodrugs or probes, expanding the potential applications of the compound series. nih.gov The conformational freedom of the linker can also be a key determinant of activity. For instance, a more flexible ether linker was found to allow for a better fit into the binding pocket of a target compared to a more rigid ketone linker, which was detrimental to activity. csic.es

The exploration of linker chemistry is therefore an essential aspect of the SAR studies of this compound derivatives, as it allows for the fine-tuning of the molecule's three-dimensional structure to achieve optimal interaction with its biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and mathematical approach used in medicinal chemistry to develop relationships between the physicochemical properties of chemical substances and their biological activities. wikipedia.orglongdom.org In essence, QSAR models aim to establish a mathematical function that relates the chemical structure of a compound to a specific biological response. wikipedia.org These models are pivotal in modern drug discovery for predicting the activity of novel compounds, optimizing lead candidates, and providing insights into the mechanisms of drug-receptor interactions. longdom.org The fundamental principle is that variations in the biological activity of a series of congeneric compounds are dependent on the changes in their molecular features, which can be quantified using molecular descriptors. wikipedia.org

A typical QSAR study involves several key steps: compiling a dataset of structurally related compounds with their measured biological activities, calculating a wide range of molecular descriptors for each compound, selecting the most relevant descriptors, generating a mathematical model using statistical methods, and rigorously validating the model's predictive power. nih.govmdpi.com

While specific QSAR models exclusively for this compound analogs are not extensively detailed in publicly available literature, the principles can be illustrated through research on related piperidine-containing structures. For instance, QSAR studies on other piperidine series have successfully employed various statistical techniques and descriptors to build predictive models.

Detailed Research Findings

Research into related piperidine derivatives highlights the common methodologies and findings in QSAR modeling. A nonlinear QSAR study on a series of 4-phenylpiperidine (B165713) derivatives utilized a neural network approach. nih.gov In that study, a large set of 292 molecular descriptors was initially calculated, from which four were selected using a combination of two-stage least squares and partial least squares methods to build the final model. nih.gov This underscores the importance of descriptor selection to avoid overfitting and create a robust model.

Another QSAR study on different piperidine derivatives, aimed at predicting toxicity against Aedes aegypti, developed models using both multilinear regression (MLR) and machine learning approaches like support vector machines (SVM). nih.gov These models, based on 2D topological descriptors, achieved high determination coefficients (r²) of over 0.85 for the training set and 0.8 for the test set, indicating strong predictive capability. nih.gov The validation of a QSAR model is critical, with acceptable models generally requiring a squared correlation coefficient (r²) greater than 0.6 and a cross-validated r² (q² or r²(CV)) greater than 0.5. mdpi.com

In the context of this compound analogs, a QSAR model would correlate descriptors with a measured biological activity, such as the binding affinity (Ki) to a specific receptor. For example, research on piperidine derivatives as histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptor antagonists provides SAR data that could form the basis of a QSAR model. nih.gov The data shows that replacing a piperazine (B1678402) ring with a piperidine ring can dramatically increase affinity for the σ1R while maintaining high affinity for the H3R. nih.gov

The table below presents hypothetical data for a set of this compound analogs, illustrating the type of information required to build a QSAR model. The activity data (pIC50) is a logarithmic measure of the concentration required to inhibit a biological process by 50%.

Table 1: Hypothetical QSAR Data for this compound Analogs

| Compound ID | R1-Substituent | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | pIC50 (Predicted) |

|---|---|---|---|---|---|---|

| Analog-1 | -H | 220.27 | 1.5 | 2 | 3 | 6.8 |

| Analog-2 | -F | 238.26 | 1.7 | 2 | 3 | 7.1 |

| Analog-3 | -Cl | 254.72 | 2.1 | 2 | 3 | 7.4 |

| Analog-4 | -CH3 | 234.30 | 1.9 | 2 | 3 | 7.0 |

| Analog-5 | -OCH3 | 250.29 | 1.6 | 2 | 4 | 7.3 |

| Analog-6 | -NO2 | 265.26 | 1.4 | 2 | 5 | 6.5 |

To build a model from such data, various descriptors would be considered. A study on piperine (B192125) analogs found that descriptors like partial negative surface area and the heat of formation were crucial for explaining the inhibitory activity. nih.gov Similarly, a 3D-QSAR study on related piperazine-carboxamides concluded that electrostatic and hydrogen-bond acceptor properties were the most important factors for activity. researchgate.net

The development of a QSAR model for this compound analogs would likely involve the descriptors and statistical methods summarized in the table below, based on successful studies of similar heterocyclic compounds.

Table 2: Common Descriptors and Methods in QSAR Modeling for Piperidine Derivatives

| Category | Examples | Potential Impact on Activity |

|---|---|---|

| Physicochemical Descriptors | LogP (hydrophobicity), Molecular Weight, Molar Refractivity | Influence absorption, distribution, and receptor binding |

| Topological Descriptors | Wiener index, Kier & Hall connectivity indices | Describe molecular size, shape, and degree of branching |

| Electronic Descriptors | Partial atomic charges, Dipole moment, HOMO/LUMO energies | Govern electrostatic and hydrogen bonding interactions with the target |

| 3D Descriptors | Molecular surface area, Volume, Shadow indices | Relate to the steric fit of the molecule within the receptor's binding pocket |

| Statistical Methods | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Neural Networks (NN), Support Vector Machines (SVM) | Used to derive the mathematical equation linking descriptors to activity |

| Validation Metrics | r² (coefficient of determination), q² or r²(CV) (cross-validation coefficient), r²_pred (external validation) | Assess the model's goodness-of-fit, robustness, and predictive power |

Iv. Pharmacological Investigations and Biological Activities of 4 Piperidin 4 Yloxy Benzamide and Its Analogs

Receptor Binding and Modulation Studies

A series of 4-(1-substituted piperidin-4-yloxy) benzamides and their constrained analogs have been synthesized and evaluated for their binding affinity towards the histamine (B1213489) H3 (H3) receptor. nih.govresearchgate.net Many of these compounds have demonstrated potent binding affinity for the H3 receptor in in vitro assays. nih.govresearchgate.net The H3 receptor is a presynaptic autoreceptor that regulates the synthesis and release of histamine and other neurotransmitters, making it a target for various neurological and psychiatric disorders. google.com

Research into non-imidazole H3 receptor antagonists has led to the development of various piperidine (B6355638) derivatives. jst.go.jp For instance, 4-phenoxypiperidines have been identified as potent, conformationally restricted, non-imidazole histamine H3 antagonists. nih.gov Two series of compounds, 4-(1-alkyl-piperidin-4-yloxy)-benzonitriles and 4-(1-isopropyl-piperidin-4-yloxy)-benzylamines, were found to be potent H3 antagonists at the recombinant human H3 receptor. nih.gov One notable compound from this series, 4-[4-(1-isopropyl-piperidin-4-yloxy)-benzyl]-morpholine, is a potent and highly selective H3 receptor antagonist. nih.gov

Further studies have explored benzamide (B126) derivatives, with some members of this series showing subnanomolar binding affinities. researchgate.net The piperidine moiety has been identified as a critical structural element for dual H3 and sigma-1 (σ1) receptor activity. acs.orgnih.gov For example, the replacement of a piperazine (B1678402) with a piperidine core significantly impacts the affinity for these receptors. acs.orgnih.gov Optimization of phenyl(piperazin-1-yl)methanones as H3 receptor antagonists has led to the identification of compounds with high affinity. nih.gov

A series of chemical optimizations focusing on in vitro affinity at the histamine H3 receptor (H3R), along with physico-chemical properties and pharmacokinetics, resulted in the identification of N-[4-(1-Cyclobutyl-piperidin-4-yloxy) phenyl]-2-(morpholin-4-yl) acetamide (B32628) dihydrochloride (B599025) as a clinical candidate. researchgate.net

| Compound | Target | Activity (Ki) | Reference |

|---|---|---|---|

| 4-[4-(1-isopropyl-piperidin-4-yloxy)-benzyl]-morpholine | Histamine H3 Receptor | Potent Antagonist | nih.gov |

| N-[4-(1-Cyclobutyl-piperidin-4-yloxy) phenyl]-2-(morpholin-4-yl) acetamide dihydrochloride (SUVN-G3031) | Histamine H3 Receptor | Clinical Candidate | researchgate.net |

| Compound 5 (piperidine derivative) | Human H3 Receptor | 7.70 nM | acs.org |

| Compound 11 (piperidine derivative) | Human H3 Receptor | High Affinity | acs.org |

The high-affinity choline (B1196258) transporter (CHT) is a critical component of the cholinergic system, responsible for the rate-limiting step in acetylcholine (B1216132) (ACh) synthesis. It is an underexplored target for the development of cholinergic medications. researchgate.net A high-throughput screen for novel CHT-targeted small molecules led to the identification of five new structural classes of CHT-specific inhibitors. researchgate.net

Among these, ML352, an isoxazolylbenzamide compound, has been identified as a highly selective and potent inhibitor of CHT. sigmaaldrich.com It demonstrates a Ki of 92 nM in human CHT-transfected HEK293 cells and 166 nM in mouse brain synaptosomes. sigmaaldrich.com The inhibition by ML352 is noncompetitive and allosteric. sigmaaldrich.com Importantly, ML352 does not affect the activity of acetylcholinesterase or choline acetyltransferase and shows no activity against dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) transporters. sigmaaldrich.comaxonmedchem.com

The synthesis and structure-activity relationship (SAR) of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were explored following a high-throughput screen. tocris.com This research led to the identification of ML352 as a potent and selective CHT inhibitor with a drug-like scaffold. Further optimization of ML352 resulted in the development of an improved in vivo tool compound, VU6001221. axonmedchem.com

| Compound | Target | Inhibitory Activity (Ki) | Cell Line/System | Reference |

|---|---|---|---|---|

| ML352 | Human Choline Transporter (CHT) | 92 nM | hCHT-LV-AA transfected HEK293 cells | sigmaaldrich.com |

| ML352 | Mouse Choline Transporter (CHT) | 166 nM | Mouse brain synaptosomes | sigmaaldrich.com |

The 4-(piperidin-4-yloxy)benzamide scaffold is also found in compounds that interact with serotonergic and dopaminergic systems, which are key targets for antipsychotic medications. mdpi.comacs.org A series of (aminomethyl)benzamides have been synthesized and shown to have significant affinity for dopamine D2, serotonin 5-HT1A, and α1-adrenergic receptors. acs.org The 4-arylpiperidine derivative 67 was found to be highly active, indicating that the aniline (B41778) nitrogen present in its arylpiperazine counterpart, mazapertine, is not essential for its activity. acs.org

Derivatives of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide have been evaluated for their serotonin 4 (5-HT4) receptor agonist activity. nih.gov Specifically, 4-Amino-5-chloro-2-methoxy-N-[1-[5-(1-methylindol-3-ylcarbonylamino)pentyl]piperidin-4-ylmethyl]benzamide (Y-34959) and related compounds showed favorable pharmacological profiles for gastrointestinal motility. nih.gov

The 4-(p-fluorobenzoyl)piperidine fragment is considered a crucial element for binding to the 5-HT2A receptor. mdpi.com This fragment is present in several potent and selective 5-HT2A ligands. mdpi.com In the realm of dopamine receptors, selective D4 receptor agonists have been investigated for their potential therapeutic applications. researchgate.net While some benzimidazole (B57391) arylpiperazines have shown promise, the phenylpiperazine moiety plays a key role in determining D4-receptor efficacy. researchgate.net

| Compound Class/Derivative | Receptor Target | Observed Activity | Reference |

|---|---|---|---|

| (Aminomethyl)benzamides | Dopamine D2, Serotonin 5-HT1A, α1-adrenergic | Notable affinity | acs.org |

| 4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives | Serotonin 4 (5-HT4) | Agonist activity | nih.gov |

| 4-(p-fluorobenzoyl)piperidine derivatives | Serotonin 5-HT2A | Potent and selective ligands | mdpi.com |

| 4-arylpiperidine derivative 67 | Dopamine D2, Serotonin 5-HT1A, α1-adrenergic | Highly active | acs.org |

A novel class of delta-opioid receptor agonists, N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide and its analogs, have been designed and pharmacologically evaluated. ebi.ac.uknih.gov These compounds, which are derived from SNC-80, exhibit high affinity and excellent selectivity for the delta-opioid receptor as full agonists. ebi.ac.uknih.gov The lead compound in this class demonstrated an IC50 of 0.87 nM for the delta-opioid receptor with very high selectivity over mu and kappa receptors. nih.gov

One such derivative, AR-M100390 (ARM390), which is N,N-diethyl-4-(phenyl-piperidin-4-ylidenemethyl)-benzamide, is a non-peptidic, low-internalizing, and selective delta-opioid receptor agonist. plos.orgtocris.com In vitro studies have shown that ARM390 acts as an agonist with binding affinities and potencies similar to SNC80. plos.org

Further research has focused on developing orally bioavailable delta-opioid receptor agonists for pain treatment. idrblab.net This has led to the discovery of compounds like N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide (ADL5859) and N,N-diethyl-3-hydroxy-4-(spiro[chromene-2,4'-piperidine]-4-yl) benzamide (ADL5747). idrblab.netmdpi.com A series of 4-piperidin-4-ylidenemethyl-benzamide δ-opioid receptor agonists have been described, with an emphasis on balancing potency, subtype selectivity, and in vitro ADME and safety properties, leading to the identification of two clinical candidates. researchgate.net

| Compound | Target | Activity (IC50) | Selectivity | Reference |

|---|---|---|---|---|

| N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide (6a) | Delta Opioid Receptor | 0.87 nM | High selectivity over mu (4370-fold) and kappa (8590-fold) receptors | nih.gov |

| AR-M100390 (ARM390) | Delta Opioid Receptor | Agonist, similar potency to SNC80 | Selective | plos.org |

| ADL5859 | Delta Opioid Receptor | Potent Agonist | - | idrblab.net |

| ADL5747 | Delta Opioid Receptor | Potent Agonist | - | idrblab.net |

Enzyme Activity Modulation

Hypoxia-inducible factor 1 (HIF-1) is a key transcription factor that regulates cellular responses to low oxygen levels (hypoxia), a condition often found in solid tumors. proteopedia.orgmdpi.com The activation of the HIF-1 pathway can trigger the transcription of genes involved in processes like angiogenesis and cell proliferation. mdpi.comnih.gov

A series of novel N-(piperidin-4-yl)benzamide derivatives have been designed and synthesized as activators of the HIF-1 pathway. nih.govresearchgate.net Preliminary in vitro studies have shown that some of these compounds exhibit significant inhibitory bioactivity in HepG2 cells. nih.govresearchgate.net Specifically, compounds 10b and 10j induced the expression of HIF-1α protein and its downstream target gene p21. nih.govresearchgate.net This, in turn, upregulated the expression of cleaved caspase-3, promoting apoptosis in tumor cells. nih.govresearchgate.net

The activation of the HIF-1α pathway can be achieved through various mechanisms, including the inhibition of prolyl hydroxylase domain (PHD) proteins, which are responsible for the degradation of HIF-1α under normal oxygen conditions. nih.gov By activating the HIF-1α pathway, these benzamide derivatives represent a potential strategy for cancer therapy. nih.gov

| Compound | Cell Line | Bioactivity (IC50) | Mechanism | Reference |

|---|---|---|---|---|

| Compound 10b | HepG2 | 0.12 μM | Induces HIF-1α and p21 expression, upregulates cleaved caspase-3 | nih.gov |

| Compound 10j | HepG2 | 0.13 μM | Induces HIF-1α and p21 expression, upregulates cleaved caspase-3 | nih.gov |

Kinase Inhibition (e.g., FLT3, VEGFR2, c-Met, Pim-1)

Analogs of this compound have demonstrated significant inhibitory activity against several protein kinases implicated in cancer pathogenesis.

A notable example is the multi-kinase inhibitor, compound 33 (1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea), which potently inhibits FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). researchgate.net This compound showed complete tumor regression in a mouse model of acute myeloid leukemia (AML). researchgate.net The discovery of this dual inhibitor highlights the potential of the pyrazolopyrimidine scaffold linked to a substituted phenylurea through a piperidin-4-yloxy-like ether linkage.

Further research into benzimidazole-based compounds identified 4ACP as a novel dual inhibitor of FLT3 and Tropomyosin receptor kinase A (TrKA). whiterose.ac.uk 4ACP exhibited potent activity against wild-type FLT3, as well as the internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, with IC50 values of 43.8 nM, 97.2 nM, and 92.5 nM, respectively. whiterose.ac.uk This is a significant finding, as some existing FLT3 inhibitors lack activity against TKD mutations. whiterose.ac.uk

In the realm of c-Met kinase inhibition, a series of novel 4-(pyrrolo[2,3-d]pyrimidine-4-yloxy)benzamide derivatives were designed and synthesized. researchgate.net The most promising compound from this series, compound 46 , displayed an IC50 value of 46.5 nM against c-Met kinase. researchgate.net This activity is attributed to the formation of key hydrogen bonds with the kinase. researchgate.net Another study focusing on 4-(4-aminophenoxy)pyridinamide derivatives, which share structural similarities, also identified potent c-Met inhibitors. researchgate.net Compound 26af from this series had a c-Met IC50 of 2.89 nM. researchgate.net

While direct inhibition of Pim-1 by a this compound derivative was not explicitly detailed in the provided search results, the development of dual VEGFR-2/PIM-1 kinase inhibitors based on hybrid pyridine (B92270) and thienopyridine scaffolds suggests a potential avenue for future modifications of the this compound core. researchgate.net

Androgen Receptor-Coactivator Interaction Inhibition

The disruption of the interaction between the androgen receptor (AR) and its coactivators is a promising strategy for the treatment of prostate cancer. mdpi.comresearchgate.net A series of bis-benzamides were designed to mimic the α-helical structure involved in this protein-protein interaction. mdpi.comresearchgate.net

Within this series, compound 14d emerged as a particularly potent inhibitor, exhibiting an IC50 value of 16 nM for the antiproliferative activity in LNCaP prostate cancer cells. mdpi.comresearchgate.net Biochemical studies confirmed that the anticancer effect of 14d is due to its ability to inhibit the interaction between AR and the coactivator PELP1, subsequently blocking AR transactivation. mdpi.comresearchgate.net The structure-activity relationship studies revealed that a nitro group at the N-terminus of the bis-benzamide was crucial for its biological activity. mdpi.comresearchgate.net

This research demonstrates that the benzamide scaffold can be effectively utilized to create potent inhibitors of AR-coactivator binding, offering a therapeutic approach that could remain effective even when traditional androgen receptor antagonists fail. nih.gov

SIRT1-3 Inhibition

Sirtuins (SIRTs) are a class of NAD+-dependent deacetylases that have been implicated in various diseases, including cancer. researchgate.net A study involving the synthesis of fourteen N-(piperidin-4-yl)benzamide derivatives revealed their potential as SIRT1-3 inhibitors. researchgate.net

Through structural modifications, researchers achieved a significant improvement in selective SIRT1 inhibition with compounds ST01 , ST02 , and ST11 . researchgate.net The highest SIRT2 inhibitory activity was observed for compound ST14 . researchgate.net These findings indicate that the N-(piperidin-4-yl)benzamide scaffold is a viable starting point for developing selective sirtuin inhibitors. The development of selective inhibitors is crucial, as the different sirtuin isoforms can have distinct and sometimes opposing roles in cellular processes. nih.gov

Cellular Biological Responses

The pharmacological activities of this compound and its analogs translate into significant effects on cellular behavior, particularly in cancer cells. These responses include the regulation of the cell cycle, induction of programmed cell death (apoptosis), and a general inhibition of cell proliferation.

Cell Cycle Regulation and Arrest Mechanisms

Several analogs of this compound have been shown to induce cell cycle arrest in cancer cells, a key mechanism for inhibiting tumor growth.

For instance, compound 47 , a novel N-(piperidine-4-yl)benzamide derivative, was found to induce cell cycle arrest in HepG2 hepatocarcinoma cells. researchgate.net This was accompanied by the inhibition of cyclin B1 and p-Rb expression, and an enhanced expression of p21, p53, and Rb. researchgate.net The upregulation of the tumor suppressor p53 and the cyclin-dependent kinase inhibitor p21 are critical events that can halt the cell cycle. researchgate.net

Similarly, compound 8a , a 2,4-dianilinopyrimidine derivative, induced S/G2 phase cell cycle arrest in H1975 non-small cell lung cancer cells in a dose-dependent manner. nih.gov Another compound, 24e , was shown to cause G0/G1 cell cycle arrest in the MCF-7 breast cancer cell line. vu.ltnih.gov

The induction of cell cycle arrest is often linked to the modulation of key regulatory proteins. For example, some benzamide derivatives were found to induce the expression of HIF-1α protein and its downstream target p21, leading to cell cycle arrest. researchgate.net

Induction of Apoptosis in Cancer Cell Lines

The ability to trigger apoptosis is a hallmark of many effective anticancer agents. d-nb.info Research has shown that various derivatives of this compound can induce apoptosis in different cancer cell lines.

Novel benzamide derivatives 10b and 10j were found to upregulate the expression of cleaved caspase-3, a key executioner caspase in the apoptotic pathway, in HepG2 cells. researchgate.net Similarly, compound 5h enhanced the expression of cleaved-caspase3, leading to apoptosis. researchgate.net

The mechanism of apoptosis induction can be multifaceted. For example, some compounds may trigger apoptosis through the p53 pathway. researchgate.net Others, like the trimeric triphenylethylene-coumarin derivatives, are believed to induce apoptosis by intercalating with DNA and activating caspases 3 and 9. sci-hub.se The induction of apoptosis has been confirmed morphologically through techniques like Hoechst 33258 staining, which reveals characteristic changes in the nucleus of apoptotic cells. d-nb.info

Furthermore, the modulation of mitochondrial structure has been identified as a potential mechanism to sensitize cancer cells to drug-induced apoptosis. google.com This suggests that compounds affecting mitochondrial function could work synergistically with other apoptosis-inducing drugs. google.com

Antiproliferative Activity against Various Cancer Cell Lines (e.g., HepG2, A549, HeLa, MCF-7)

A significant body of research has demonstrated the broad-spectrum antiproliferative activity of this compound analogs against a variety of human cancer cell lines.

Derivatives have shown potent activity against liver cancer (HepG2), lung cancer (A549), cervical cancer (HeLa), and breast cancer (MCF-7) cell lines. For example, novel N-(piperidine-4-yl)benzamide derivatives exhibited potent antitumor activity, with compound 47 showing an IC50 value of 0.25 μM against HepG2 cells. researchgate.net Other derivatives, 10b and 10j , also displayed significant inhibitory bioactivity in HepG2 cells with IC50 values of 0.12 and 0.13 μM, respectively. researchgate.net

A series of 4-(pyrrolo[2,3-d]pyrimidine-4-yloxy)benzamide derivatives were evaluated for their antitumor activity against A549, HeLa, and MCF-7 cell lines. researchgate.net The optimal compound, 35 , showed excellent inhibitory activity with IC50 values of 5.29 μM (A549), 3.72 μM (HeLa), and 9.23 μM (MCF-7). researchgate.net Another study on similar derivatives found that most target compounds exhibited moderate to excellent antiproliferative activity against these three cell lines, with some compounds having stronger inhibitory activities than the known anticancer drug cabozantinib. researchgate.net

The antiproliferative effects are not limited to these cell lines. For instance, compound 5h also inhibited the growth of Hep3B, PLC/PRF5, SMMC-7721, and A375 cells. researchgate.net Chromone-based SIRT2 inhibitors, which share some structural features, also showed antiproliferative effects in MCF-7 and A549 cell lines. acs.org

The following table summarizes the antiproliferative activities of selected this compound analogs and related compounds against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (μM) | Reference |

| Compound 47 | HepG2 | 0.25 | researchgate.net |

| Compound 10b | HepG2 | 0.12 | researchgate.net |

| Compound 10j | HepG2 | 0.13 | researchgate.net |

| Compound 5h | HepG2 | 2.76 | researchgate.net |

| Compound 5h | HeLa | 18.86 | researchgate.net |

| Compound 35 | A549 | 5.29 | researchgate.net |

| Compound 35 | HeLa | 3.72 | researchgate.net |

| Compound 35 | MCF-7 | 9.23 | researchgate.net |

| Compound 46 | A549 | 0.26 | researchgate.net |

| se-182 | A549 | 15.80 | jksus.org |

| se-182 | HepG2 | 15.58 | jksus.org |

Antimicrobial Efficacy

The search for novel antimicrobial agents is a continuous effort in medicinal chemistry due to the rise of drug-resistant pathogens. Derivatives of this compound have been investigated for their potential as antimicrobial agents. Studies have explored how modifications to the core structure influence antibacterial and antifungal activity.

For instance, research on thiophene (B33073) derivatives incorporating a piperidin-4-yloxy group has shown that the position of this substituent on the benzamide ring is crucial for activity. In a series of thiophene compounds, those with a piperidin-4-yloxy group at the meta position of the benzamide moiety exhibited the most potent activity against Acinetobacter baumannii and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) as low as 16 mg/L. frontiersin.org In contrast, ortho and para substitutions resulted in reduced or negligible activity. frontiersin.org This highlights the importance of the spatial arrangement of the piperidin-4-yloxy group for antibacterial efficacy.

Furthermore, other studies on piperidine derivatives have demonstrated their potential against a range of bacterial and fungal strains. nih.govbiomedpharmajournal.orgbiointerfaceresearch.com For example, certain novel 2-[4-(substituted piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives have shown significant antifungal activity, with MIC values comparable to the standard drug fluconazole. nih.gov Specifically, some of these compounds displayed MIC values of 3.12 microg/mL. nih.gov Similarly, some piperidin-4-one derivatives have shown good antibacterial activity when compared to ampicillin. biomedpharmajournal.org

The introduction of different substituents on the piperidine ring and the benzamide core allows for the modulation of antimicrobial properties. The data from these studies can be used to establish structure-activity relationships (SAR) to guide the design of more effective antimicrobial agents based on the this compound scaffold.

Table 1: Antimicrobial Activity of Selected Piperidin-4-yloxy Benzamide Analogs

| Compound Type | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Thiophene derivative with meta-piperidin-4-yloxy benzamide | A. baumannii, E. coli | 16 mg/L | frontiersin.org |

| 2-[4-(substituted piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivative | Fungi | 3.12 microg/mL | nih.gov |

| Piperidin-4-one derivative | Bacteria | Comparable to Ampicillin | biomedpharmajournal.org |

Neurobiological Applications and Mechanisms in Neurological Disorders

The this compound scaffold is a key structural motif in compounds designed for neurobiological applications, particularly in the context of neurological and psychiatric disorders. chemimpex.com Its derivatives have been extensively studied for their ability to modulate various components of the central nervous system.

Analogs of this compound have been designed to interact with multiple neurotransmitter systems, including the serotonergic, dopaminergic, and histaminic systems. mdpi.comresearchgate.net This multi-target approach is considered a promising strategy for developing treatments for complex neurological disorders like schizophrenia. mdpi.com

Serotonin and Dopamine Receptors: Many atypical antipsychotics target both serotonin (5-HT) and dopamine receptors. The benzoylpiperidine fragment, a key component of some analogs, is considered a privileged structure for targeting 5-HT2A receptors. mdpi.com For example, certain derivatives have shown high affinity for 5-HT2A and D2 receptors, acting as dual antagonists. mdpi.com Functional assays have confirmed the competitive neutral antagonism profile of some of these compounds at both receptor types. mdpi.com The modulation of these receptors is central to the therapeutic action of many antipsychotic drugs. mdpi.com

Histamine H3 Receptors: A series of 4-(1-substituted piperidin-4-yloxy) benzamides have been synthesized and evaluated as histamine H3 receptor antagonists. researchgate.netnih.gov The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making it an attractive target for treating cognitive disorders and other CNS conditions. researchgate.net Several of these benzamide derivatives have demonstrated potent binding affinity for the H3 receptor in in vitro assays. nih.gov

Glycine (B1666218) Transporters: Glycine acts as a co-agonist at NMDA receptors, and enhancing its synaptic availability is a therapeutic strategy for schizophrenia. openmedicinalchemistryjournal.com Some benzamide derivatives containing a piperidine moiety have been developed as glycine transporter-1 (GlyT-1) inhibitors. openmedicinalchemistryjournal.com By blocking the reuptake of glycine, these compounds can potentiate NMDA receptor function. openmedicinalchemistryjournal.com

The structural features of this compound and its analogs contribute to their potential activity within the CNS. The piperidine ring, being a saturated heterocycle, can improve properties like solubility, which is beneficial for drug metabolism. biointerfaceresearch.com

Derivatives containing the piperidin-1-yl moiety have been noted for their biological activity in the field of neuropsychosis, acting as either CNS depressants or stimulants depending on the specific compound and dosage. researchgate.net The versatility of the benzamide scaffold allows for the synthesis of a wide range of derivatives with diverse pharmacological profiles. For example, some benzamide derivatives have been investigated for their anti-fatigue effects, with studies showing that they can enhance swimming endurance in mice, suggesting a potential to modulate CNS functions related to fatigue. mdpi.com

In Vitro and In Vivo Pharmacological Evaluation (excluding ADMET, safety, and toxicity profiles)

The pharmacological evaluation of this compound and its analogs involves a range of in vitro and in vivo studies to characterize their interaction with biological targets and their functional effects.

Target engagement studies are crucial to confirm that a compound interacts with its intended biological target in a cellular or in vivo environment. For derivatives of this compound, these studies often involve binding assays to determine the affinity of the compounds for specific receptors or enzymes.

For instance, in the development of histamine H3 receptor antagonists, a series of 4-(1-substituted piperidin-4-yloxy) benzamides were tested for their binding affinity to the H3 receptor using in vitro binding assays. nih.gov These assays typically use radiolabeled ligands to compete with the test compounds, allowing for the determination of binding constants such as Ki values. Many of the synthesized compounds in this series displayed potent binding affinity for the H3 receptor. nih.gov

Fluorescent ligands have also been employed in target engagement studies. For example, fluorescently labeled benzamide derivatives have been used to visualize and quantify ligand binding to chemokine receptors like CXCR2 in cell-based assays such as NanoBRET (Bioluminescence Resonance Energy Transfer). nih.gov This technology allows for real-time measurement of target engagement in living cells. nih.gov

Beyond simple binding, functional assays are necessary to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor, or as an inhibitor or activator of an enzyme.

For the this compound analogs targeting the histamine H3 receptor, functional activity was assessed in cell-based models. researchgate.net These assays can measure downstream signaling events, such as changes in intracellular calcium or cyclic AMP levels, upon receptor activation or blockade. Several compounds in this series were identified as potent H3 receptor antagonists. researchgate.net

In the context of G protein-coupled receptors (GPCRs), such as the serotonin and dopamine receptors, functional assays can determine the efficacy of a compound. For example, a benzoylpiperidine derivative was characterized as a competitive neutral antagonist at both D2 and 5-HT2A receptors using functional assays that measured receptor-mediated responses. mdpi.com Similarly, for GPR35, a series of benzamide derivatives were characterized for their agonistic activities using a dynamic mass redistribution (DMR) assay, which measures global cellular responses to receptor activation. colab.ws

V. Medicinal Chemistry and Drug Discovery Implications

Lead Compound Identification and Optimization

In drug discovery, a "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit the target better. The process of lead optimization involves synthesizing and testing analogues of the lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. numberanalytics.com

The 4-(Piperidin-4-yloxy)benzamide structure is frequently utilized as a lead compound. For instance, a series of 4-(1-substituted piperidin-4-yloxy)benzamide derivatives were synthesized and evaluated for their binding affinity to the histamine (B1213489) H3 receptor, a target for treating neurological and cognitive disorders. nih.gov This research highlights how modifications to the piperidine (B6355638) nitrogen can be systematically explored to optimize receptor binding. nih.gov

Another prominent example is the development of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1-alpha (HIF-1α), a key target in cancer therapy. nih.gov Guided by principles of bioisosterism and desired pharmacokinetic parameters, researchers designed and synthesized novel derivatives. nih.gov Structure-activity relationship (SAR) studies, which correlate a molecule's structure with its activity, are crucial in this optimization process. nih.govnih.gov In the case of the HIF-1α activators, preliminary in vitro studies identified compounds with significant inhibitory bioactivity against the HepG2 human liver cancer cell line. nih.gov

| Compound | Target Cell Line | Biological Activity (IC₅₀) |

|---|---|---|

| Compound 10b | HepG2 | 0.12 μM nih.gov |

| Compound 10j | HepG2 | 0.13 μM nih.gov |

| Compound 47 | HepG2 | 0.25 μM researchgate.net |

Design of Novel Therapeutic Agents

The versatility of the this compound scaffold allows for its application in the design of a wide array of therapeutic agents. By modifying the core structure, medicinal chemists can target different biological pathways.

Research into derivatives has led to the development of potential antitumor agents. nih.govresearchgate.net For example, compounds 10b and 10j, derived from the N-(piperidin-4-yl)benzamide scaffold, were found to not only inhibit cancer cell growth but also to induce the expression of HIF-1α protein. nih.gov This, in turn, activates downstream genes like p21 and upregulates cleaved caspase-3, ultimately promoting apoptosis (programmed cell death) in tumor cells. nih.gov Similarly, related structures like 4-(pyrrolo[2,3-d]pyrimidine-4-yloxy)benzamide derivatives have also been designed and evaluated as potential antitumor agents, demonstrating the broad utility of the general structural concept. researchgate.net

Beyond cancer, this chemical framework is instrumental in designing agents for neurological conditions. The synthesis of derivatives as histamine H3 receptor antagonists showcases its potential in addressing neurological and psychiatric disorders. nih.gov

Development of Agrochemicals and Materials Science Applications

The utility of this compound and its related structures extends beyond pharmaceuticals. The compound's favorable properties, such as stability and solubility, make it adaptable for other industrial applications. chemimpex.com

In the field of agrochemicals, benzamide (B126) derivatives have been investigated for their potential use as fungicides. chemimpex.comgoogle.com This demonstrates the adaptability of the core chemical structure to create molecules that can combat plant pathogens. google.com

In materials science, this compound can be incorporated into polymer formulations. chemimpex.com Its inclusion can enhance material properties, such as flexibility and strength, contributing to the development of advanced materials for various technological uses. chemimpex.com

Computational Chemistry Approaches in Drug Design

Computational chemistry is an indispensable tool in modern drug discovery, enabling researchers to model and predict molecular interactions, thereby saving time and resources. frontiersin.org These approaches can be broadly categorized into structure-based and ligand-based methods. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is heavily used in structure-based drug design to understand how a ligand, such as a derivative of this compound, might interact with the binding site of a protein target.

For example, in the development of 2,4-dianilinopyrimidine derivatives as potential Focal Adhesion Kinase (FAK) inhibitors, molecular docking was used to analyze the binding mode of the lead compound with the FAK protein. mdpi.com Similarly, docking studies supported the observed high affinity of certain benzoylpiperidine derivatives for the 5-HT2A receptor by showing a key hydrogen bond interaction. mdpi.com These simulations provide crucial insights that guide further chemical modifications to enhance binding affinity and selectivity. mdpi.commdpi.com

Molecular Dynamics (MD) simulations provide detailed information on the fluctuations and conformational changes of proteins and ligands over time. While molecular docking provides a static snapshot of the binding pose, MD simulations can confirm the stability of the ligand-protein complex and reveal the dynamic nature of their interactions. For related piperidine and benzamide structures, MD simulations have been employed to study the stability of ligand-protein complexes, ensuring that the computationally predicted binding interactions are maintained in a dynamic, solvated environment. researchgate.net

Drug design strategies are often classified as either ligand-based or structure-based.

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of molecules that are known to interact with the target. nih.govgardp.org By analyzing the common structural features (a pharmacophore) and the structure-activity relationships (SAR) of a series of active and inactive molecules, researchers can build a model that predicts the activity of new, untested compounds. nih.govnih.govgardp.org The SAR studies performed on this compound derivatives to develop H3 receptor antagonists and HIF-1α activators are prime examples of LBDD. nih.govnih.gov

Structure-Based Drug Design (SBDD) relies on the known 3D structure of the biological target, typically determined through techniques like X-ray crystallography or NMR spectroscopy. nih.gov This approach uses computational methods like molecular docking to design molecules that fit the shape and chemical characteristics of the target's binding site. researchgate.net The use of docking to refine FAK inhibitors is a clear application of SBDD. mdpi.com

In practice, a combination of both LBDD and SBDD is often used in a drug discovery campaign to identify and optimize lead compounds effectively. frontiersin.org

Vi. Advanced Research Methodologies and Analytical Techniques

Spectroscopic Characterization in Biological Contexts

Spectroscopic methods are fundamental for confirming the chemical identity and structure of newly synthesized "4-(Piperidin-4-yloxy)benzamide" analogs. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H-NMR and ¹³C-NMR are used to provide detailed information about the molecular structure. researchgate.netnih.gov For instance, in ¹H-NMR spectra of related benzamide (B126) derivatives, the signal for the amide proton (-NH-) is typically found as a singlet at a high chemical shift, such as δ 10.75 ppm. nih.gov Specific protons on the piperidine (B6355638) and benzamide rings can be assigned to confirm the correct regiochemistry and connectivity. mdpi.comnih.gov

Mass Spectrometry (MS) : Techniques like Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) are used to determine the exact molecular weight of the compounds, confirming their elemental composition. nih.govmdpi.comacs.org For example, the HRMS analysis of a related compound showed a measured ion peak of [M + Na]⁺ at 559.0549, which was within 0.003 of the calculated value, confirming its identity. nih.gov Other ionization methods like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are also employed. mdpi.com

Infrared (IR) Spectroscopy : IR analysis is used to identify key functional groups within the molecule, such as the amide and ether linkages, by detecting their characteristic vibrational frequencies. researchgate.net

| Technique | Compound Type | Observed Data / Signals | Reference |

|---|---|---|---|

| ¹H-NMR | Benzamide Derivative | Amide -NH- proton signal observed at δ 10.75 ppm. | nih.gov |

| ¹³C-NMR | 1,2,4-Oxadiazole-substituted Benzamide | Signals at 167.83 ppm and 165.40 ppm assigned to carbons of the 1,2,4-oxadiazole (B8745197) ring. | nih.gov |

| ESI-MS | Aniline (B41778) Derivative of Piperidin-4-yloxy | Detected [M + H]⁺ ion at m/z 383.13. | mdpi.com |

| HRMS | Thiophene-carboxamide Derivative | Calculated m/z [M + H]⁺: 379.1475; Found: 379.1469. | acs.org |

Chromatographic Methods for Purity and Analog Analysis

Chromatographic techniques are essential for separating and quantifying "this compound" from reaction mixtures, assessing its purity, and analyzing its analogs or metabolites.

High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (RP-HPLC) is a standard method for determining the purity of the final compounds. acs.orgsdu.edu.cn Purity is often assessed by integrating the peak area on the chromatogram, with successful syntheses achieving high purity levels (e.g., >96%). mdpi.com The analysis typically uses a C18 column with a gradient elution of solvents like acetonitrile (B52724) and water containing modifiers like ammonium (B1175870) formate. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) : This hybrid technique couples the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. It is invaluable for identifying compounds based on both their retention time (Rt) and their mass-to-charge ratio (m/z). acs.org LC-MS is also a key tool in metabolism studies to identify and quantify metabolites of the parent compound in biological samples like plasma and urine. mdpi.com

| Technique | Column | Mobile Phase / Gradient | Purpose | Reference |

|---|---|---|---|---|

| HPLC-MS | Not specified | Gradient II | Purity determination, reported as 99% with Rt = 2.82 min. | acs.org |

| RP-HPLC | Reprosil-Pur C18-AQ (250 × 4.6 mm, 5 μm) | Gradient: 10% MeCN in 20 mM NH₄HCO₃ (0-5 min), then increasing. | Radiochemical purity and in vivo metabolism analysis. | mdpi.com |

| HPLC | Not specified | Not specified | Purity reported as 95.01%. | sdu.edu.cn |

Cell-Based Assays for Biological Activity Profiling

Cell-based assays are critical for evaluating the biological effects of "this compound" derivatives in a biologically relevant context. These assays typically measure outcomes like cell proliferation, viability, and cell death.

Antiproliferative Assays : The inhibitory activity of these compounds is frequently tested against a panel of human cancer cell lines. nih.govmdpi.com Common cell lines include HepG2 (liver carcinoma), A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). nih.govnih.gov The potency of a compound is quantified by its IC₅₀ value, which is the concentration required to inhibit cell growth by 50%. For example, a derivative of N-(piperidin-4-yl)benzamide, compound 47, showed potent activity against HepG2 cells with an IC₅₀ value of 0.25 μM. nih.gov Another series of 4-(pyridin-4-yloxy)benzamide derivatives showed IC₅₀ values in the low micromolar range against A549, HeLa, and MCF-7 cells. nih.gov

Cytotoxicity and Viability Assays : Methods like the MTT or MTS assay are used to measure the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity following compound treatment. mdpi.comacs.org

Apoptosis and Cell Cycle Analysis : To understand the mechanism of cell death, researchers use techniques like acridine (B1665455) orange staining to visualize apoptosis. nih.gov Flow cytometry is employed to analyze the cell cycle distribution, determining if a compound causes cells to arrest in a specific phase (e.g., G2/M phase), which can halt proliferation. nih.govbohrium.com

| Compound Series | Cell Line | Assay Type | Key Finding (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|---|

| N-(piperidin-4-yl)benzamide derivative (Cmpd 47) | HepG2 | Antiproliferative | IC₅₀ = 0.25 μM | nih.gov |

| N-(piperidin-4-yl)benzamide derivative (Cmpd 5h) | A549 | Antiproliferative | IC₅₀ = 5.48 μM | researchgate.net |

| 4-(pyridin-4-yloxy)benzamide derivative (Cmpd 40) | HeLa | Antiproliferative | IC₅₀ = 1.15 μM | nih.gov |

| 4-(pyridin-4-yloxy)benzamide derivative (Cmpd 40) | MCF-7 | Antiproliferative | IC₅₀ = 2.59 μM | nih.gov |

| Dihydrofuro[3,4-d]pyrimidine derivative (Cmpd 8a1) | HIV-1 WT | Antiviral | EC₅₀ = 2.20 nM | sdu.edu.cn |

Biochemical Assays for Target Interaction and Mechanism Elucidation

Biochemical assays isolate specific molecular targets, such as enzymes or receptors, to study their direct interaction with the compound in a cell-free system. This approach is crucial for confirming the mechanism of action.

Enzyme Inhibition Assays : These assays measure a compound's ability to inhibit the activity of a specific enzyme. evitachem.com For example, derivatives of "this compound" have been evaluated for their ability to inhibit histone deacetylases (HDACs) and protein kinases, which are important targets in cancer therapy. mdpi.comevitachem.com In one study, a benzamide derivative, BA3, showed high inhibitory potency for HDAC1 (IC₅₀ = 4.8 nM) and HDAC2 (IC₅₀ = 39.9 nM) but was significantly less active against HDAC3 and HDAC6, demonstrating selectivity. mdpi.com

Kinase Assays : Many derivatives are designed as kinase inhibitors. acs.org Their activity is confirmed using kinase activity assays, such as the c-Met kinase assay, which measures the phosphorylation of a substrate to determine the inhibitory potency of the compound. nih.gov

Receptor Binding Assays : For compounds targeting neurological disorders, receptor binding assays are used to determine the affinity and selectivity for specific neurotransmitter receptors, such as serotonin (B10506) (5-HT) receptors. mdpi.comchemimpex.com

| Compound Series | Target | Assay Type | Inhibitory Potency (IC₅₀) | Reference |

|---|---|---|---|---|

| Fluorinated Benzamide (BA3) | HDAC1 | Enzyme Inhibition | 4.8 nM | mdpi.com |

| Fluorinated Benzamide (BA3) | HDAC2 | Enzyme Inhibition | 39.9 nM | mdpi.com |

| Benzoylpiperidine Derivative (Cmpd 31) | 5-HT₂ₐ Receptor | Receptor Binding | 1.1 nM | mdpi.com |

| Benzoylpiperidine Derivative (Cmpd 18) | MAGL | Enzyme Inhibition | 11.7 μM | mdpi.com |

Proteomic and Genomic Studies in Response to Compound Treatment